Haematommic acid

Description

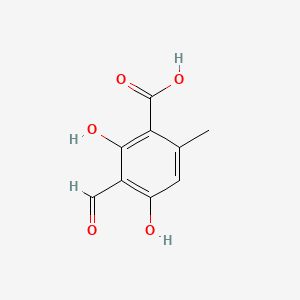

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2,4-dihydroxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-4-2-6(11)5(3-10)8(12)7(4)9(13)14/h2-3,11-12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOOTJRKKIDHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Chemotaxonomic Distribution in Biological Systems

Isolation and Identification from Lichen Genera and Species

The detection and characterization of haematommic acid have been documented in a range of lichens, highlighting its importance in understanding the chemical diversity of these organisms.

Anamylopsora pakistanica

A study of the arctic lichen Anamylopsora pakistanica, discovered in the Deosai Plains of Pakistan, identified this compound as a major chemical constituent. researchgate.netresearchgate.netresearchgate.net High-performance liquid chromatography with ultraviolet detection (HPLC-UV) was employed to analyze the secondary metabolites from this novel species. researchgate.net Along with this compound, other major compounds identified were 5,7-dihydroxy-6-methylphthalide and alectorialic acid. researchgate.netresearchgate.netresearchgate.net Minor substances detected included atranol, alectorialin, gyrophoric acid, and usnic acid. researchgate.netresearchgate.net The presence of this compound in A. pakistanica is a noteworthy finding, contributing to the chemical profile of this recently described lichen. researchgate.netnih.govmdpi.com

Usnea diplotypus and Usnea florida

This compound has been identified in both Usnea diplotypus and Usnea florida. researchgate.netcambridge.org In an analysis of an acetone (B3395972) extract of Usnea diplotypus, high-performance liquid chromatography (HPLC) revealed the presence of this compound alongside usnic acid, alectorialin, alectorialic acid, and 5,7-dihydroxy-6-methylphthalide. cambridge.org Interestingly, when the extract was stored for 24 hours at room temperature, the concentration of alectorialic acid decreased, while the levels of this compound and 5,7-dihydroxy-6-methylphthalide increased, suggesting a degradation pathway where alectorialic acid is hydrolyzed to form this compound. cambridge.org

Similarly, an analysis of the apothecia of Usnea florida also detected this compound, in addition to alectorialic acid, usnic acid, squamatic acid, and 5,7-dihydroxy-6-methylphthalide. cambridge.org The chemical composition of these Usnea species underscores the chemotaxonomic significance of this compound within this genus.

Lethariella cladonioides

Chemical investigations of the lichen Lethariella cladonioides have confirmed the presence of this compound. t27.irjipb.net Studies on this species, which is used in traditional medicine, have identified several compounds from its chloroform (B151607) and acetone extracts. jipb.net Alongside this compound, researchers also isolated atranorin (B1665829), norstictic acid, and methyl β-orcinolcarboxylate. jipb.net The identification of this compound in L. cladonioides adds to the understanding of its chemical constituents. t27.irjipb.netnaturalproducts.net

Alectoria sulcata

This compound has been reported as a chemical constituent of Alectoria sulcata. longdom.orgkib.ac.cn Ethnobotanical and chemical studies of this lichen have revealed the presence of several secondary metabolites. longdom.org In addition to this compound, other compounds identified include virensic acid, ethyl haematommate, and rhizonic acid. longdom.orgkib.ac.cn The presence of this suite of compounds contributes to the chemical profile of A. sulcata. longdom.orgkib.ac.cnlongdom.org

Placidium deosaiense

A newly described Himalayan lichen, Placidium deosaiense, has been found to contain this compound as one of its major chemical constituents. colab.wsnih.govsciprofiles.comnih.gov Analysis of both acetone and methanol (B129727) extracts using high-performance liquid chromatography with a diode-array detector (HPLC-DAD) led to the identification of five main compounds: olivetol, olivetolic acid, this compound, fallacinol, and parietin. nih.govnih.govresearchgate.netmdpi.compreprints.org This was a significant finding, as previous chemical analyses of other species within the Placidium genus had not detected any secondary metabolites. nih.gov The discovery of this compound in P. deosaiense is the first report of the chemical composition for this species and provides important chemotaxonomic data for the genus. sciprofiles.comnih.govmdpi.com

Ramalina leiodea

For the first time, this compound has been isolated from the manglicolous lichen Ramalina leiodea. ijpsonline.comijpsonline.comsemanticscholar.org A chemical investigation of the acetone extract of this species yielded three known metabolites: methyl 2,6-dihydroxy-4-methyl benzoate, this compound, and ethyl haematommate. ijpsonline.comijpsonline.comsemanticscholar.orgresearchgate.netresearchgate.net The structures of these compounds were confirmed using spectral data. ijpsonline.com This finding represents the first report of these compounds in R. leiodea. ijpsonline.comijpsonline.comsemanticscholar.org

Summary of Lichen Species and their Chemical Constituents

| Lichen Species | Major Compounds Identified | Minor Compounds Identified |

| Anamylopsora pakistanica | This compound, 5,7-dihydroxy-6-methylphthalide, Alectorialic acid researchgate.netresearchgate.netresearchgate.net | Atranol, Alectorialin, Gyrophoric acid, Usnic acid researchgate.netresearchgate.net |

| Usnea diplotypus | This compound, Usnic acid, Alectorialin, Alectorialic acid, 5,7-dihydroxy-6-methylphthalide cambridge.org | |

| Usnea florida | This compound, Alectorialic acid, Usnic acid, Squamatic acid, 5,7-dihydroxy-6-methylphthalide cambridge.org | |

| Lethariella cladonioides | This compound, Atranorin, Norstictic acid, Methyl β-orcinolcarboxylate jipb.net | |

| Alectoria sulcata | This compound, Virensic acid, Ethyl haematommate, Rhizonic acid longdom.orgkib.ac.cn | |

| Placidium deosaiense | This compound, Olivetol, Olivetolic acid, Fallacinol, Parietin nih.govnih.govresearchgate.netmdpi.compreprints.org | |

| Ramalina leiodea | This compound, Methyl 2,6-dihydroxy-4-methyl benzoate, Ethyl haematommate ijpsonline.comijpsonline.comsemanticscholar.org |

Evernia prunastri

Evernia prunastri, commonly known as oakmoss, is a well-studied lichen species in which this compound is a known constituent. researchgate.net In this lichen, this compound serves as a direct precursor to atranorin, one of the most abundant phenolic compounds, which is primarily located in the cortex. researchgate.net The biosynthesis of atranorin in E. prunastri involves the esterification of this compound with methyl β-orcinol carboxylate. researchgate.net The production of this compound itself is catalyzed by a specific haematommoyl alcohol dehydrogenase, an enzyme found in the medullary hyphae of the fungal partner. researchgate.net

Himantormia lugubris

The Antarctic lichen Himantormia lugubris has also been found to contain this compound. Ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) analysis of ethanolic extracts of H. lugubris has identified this compound (3-formyl-2,4-dihydroxy-6-methylbenzoic acid) as one of its aromatic derivatives.

Other Relevant Lichen Systems

Beyond E. prunastri and H. lugubris, this compound has been identified in a variety of other lichen genera, highlighting its widespread, yet specific, distribution. Its presence is a common feature in many lichens, often co-occurring with related compounds. mdpi.com

For instance, it has been detected as a major compound in the Himalayan lichen Placidium deosaiense. nih.govpreprints.org In the lichen Umbilicaria crustulosa, this compound was identified as a satellite peak in the methanol extract. mdpi.com Furthermore, it has been found in Lethariella cladonioides. The following table summarizes the occurrence of this compound in various lichen species based on available research.

| Lichen Species | Finding |

| Anamylopsora pakistanica | Found to contain this compound. mdpi.com |

| Lethariella cladonioides | Identified as a constituent. |

| Placidium deosaiense | Identified as a major compound. nih.govpreprints.org |

| Umbilicaria crustulosa | Detected as a satellite peak in methanol extract. mdpi.com |

Chemotaxonomic Implications and Species-Specific Production Profiles

The distribution of secondary metabolites like this compound is not random; it follows phylogenetic patterns and is often specific to certain species or genera. mdpi.com This makes such compounds valuable chemotaxonomic markers. The presence or absence of this compound, and its relative concentration, can be used as a tool to differentiate between closely related lichen species.

For example, the identification of this compound in Placidium deosaiense was noted as having special chemotaxonomic importance as it contributed to the first chemical characterization of some species within the Placidium genus. nih.govpreprints.org Similarly, its detection in various species of Parmelia and other genera aids in building a more comprehensive chemical profile for these groups, which is fundamental for modern lichen taxonomy. researchgate.net

The production of this compound can also be part of a larger, species-specific chemical syndrome. For instance, in Evernia prunastri, its role as a precursor to atranorin is a key feature of the lichen's secondary metabolism. researchgate.net The consistent co-occurrence of this compound with atranorin and other related depsides in certain species strengthens the chemotaxonomic linkage between these compounds and the organisms that produce them. The study of these species-specific production profiles provides valuable insights into the evolutionary relationships and biochemical diversity within the fungal kingdom.

Biosynthetic Pathways and Enzymatic Mechanisms

Polyketide Synthase (PKS) Involvement in Biogenesis

The biosynthesis of haematommic acid originates from the polyketide pathway, a common route for the production of a wide array of secondary metabolites in fungi, including those found in lichens. wikipedia.orgresearchgate.net Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. wikipedia.orgnih.govnih.gov

While the specific PKS responsible for initiating the this compound pathway has not been definitively isolated and characterized, it is understood that a Type I PKS is involved. scispace.com These synthases are responsible for assembling the foundational aromatic ring structure from which this compound is derived. wikipedia.orgmdpi.com The process begins with the carboxylation of acetyl-CoA to produce malonyl-CoA, which serves as the primary building block for the growing polyketide chain. mdpi.com The PKS then catalyzes the sequential condensation of these units to form a polyketide intermediate that cyclizes to create the aromatic core. wikipedia.orgscispace.com

Precursor Molecules in this compound Biosynthesis

The formation of this compound proceeds through identifiable precursor molecules, which are themselves products of the initial polyketide synthesis and subsequent modifications.

Methyl-3-orsellinate is a key intermediate in the biosynthetic pathway leading to this compound. arkat-usa.orgresearchgate.net It is formed through the action of an aromatic synthase, which includes a methyltransferase domain, acting on the initial polyketide chain. arkat-usa.org This compound serves as the direct substrate for the subsequent oxidative reactions that introduce the aldehyde functional group characteristic of this compound. scispace.comarkat-usa.org The production of atranorin (B1665829), a depside, requires the chemical modification of methyl-3-orsellinate through two successive oxidation steps. scispace.com

Following the formation of methyl-3-orsellinate, the next critical intermediate is haematommoyl alcohol. researchgate.netresearchgate.net This alcohol is produced via the oxidation of the methyl group on the methyl-3-orsellinate molecule. arkat-usa.org This conversion is a pivotal step, setting the stage for the final oxidation that yields the aldehyde group of this compound.

Key Enzymatic Transformations

The conversion of precursor molecules into this compound is catalyzed by specific enzymes that carry out key oxidative transformations.

An oxidase enzyme is responsible for the initial oxidation of methyl-3-orsellinate to haematommoyl alcohol. researchgate.netresearchgate.net This reaction is dependent on molecular oxygen. arkat-usa.orgtsijournals.com The involvement of an oxidase has been confirmed through inhibition studies using sodium azide (B81097), a known inhibitor of several metallo-oxidases, which was found to impede the production of atranorin in vivo by preventing the formation of haematommoyl alcohol. scispace.comarkat-usa.org

The final step in the biosynthesis of this compound is the oxidation of haematommoyl alcohol, a reaction catalyzed by haematommoyl alcohol dehydrogenase. researchgate.netresearchgate.net This enzyme has been identified and characterized for the first time in the lichen Evernia prunastri. scispace.com

Haematommoyl alcohol dehydrogenase utilizes NAD+ as a cofactor to oxidize the alcohol group of haematommoyl alcohol to the corresponding aldehyde, thus forming this compound. scispace.com The enzyme is also capable of the reverse reaction, reducing the aldehyde group of this compound using NADH. scispace.com Interestingly, the enzyme shows a higher affinity for this compound than for the depside atranorin, suggesting its primary role is in the biosynthesis of the former. scispace.com Histochemical studies have located this enzyme within the fungal medulla of the lichen thallus, indicating that this biosynthetic activity is restricted to the fungal partner of the symbiosis. researchgate.netresearchgate.net The enzyme is specific for haematommoyl alcohol and does not utilize other similar compounds like orcinol (B57675) or methyl β-orcinol carboxylate as substrates. researchgate.netresearchgate.net Inhibition of this enzyme with pyrazole (B372694) has been shown to block the in vivo production of atranorin, further confirming its essential role in the pathway. scispace.com

Characterization of Haematommoyl Alcohol Dehydrogenase Activity

Genetic Regulation of Biosynthetic Gene Clusters

The biosynthesis of polyketides like this compound is governed by sets of genes organized into biosynthetic gene clusters (BGCs). researchgate.netnih.gov In eukaryotes such as fungi, the genes for a specific polyketide are typically found clustered together, allowing for coordinated regulation. researchgate.netscispace.com These clusters contain genes encoding the core polyketide synthase (PKS) enzymes as well as genes for tailoring enzymes that modify the polyketide backbone. researchgate.netresearchgate.net

The expression of these BGCs is often controlled by pathway-specific regulatory genes located within the cluster itself. jmicrobiol.or.krmdpi.com These regulators, frequently transcription factors, can act as activators that turn on the expression of the entire set of biosynthetic genes in response to specific developmental or environmental signals. nih.govwur.nl While the specific BGC for this compound has not been fully detailed, the general principles of fungal PKS gene regulation suggest that its production is under tight genetic control, likely involving one or more cluster-situated regulators. jmicrobiol.or.krwur.nl The activation of these otherwise "silent" or cryptic BGCs is a key area of research for discovering new natural products. mdpi.comjmicrobiol.or.kr

Bioproduction and Metabolic Engineering Approaches

Given the slow growth of lichens, methods for producing their valuable compounds in controlled laboratory settings are of significant interest. arkat-usa.org

A successful strategy for producing lichen phenolics is the use of immobilized cells. researchgate.netscielo.org.mx This technique involves entrapping mechanically disrupted lichen cells, such as those from Evernia prunastri, in an inert matrix like calcium alginate. researchgate.netarkat-usa.orgtsijournals.com These immobilized cells remain viable and can be used as biocatalysts. scielo.org.mx This method has been successfully employed to produce the depside atranorin from simple precursors like acetate. arkat-usa.orgtsijournals.com Since this compound is an essential building block of atranorin, this system inherently facilitates its bioproduction. researchgate.net The use of immobilized cells allows for sustained production without destroying the lichen biomass, offering a more sustainable alternative to harvesting from the wild. researchgate.netresearchgate.net

| Technique | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Cell Immobilization | Evernia prunastri cells in calcium alginate | Able to produce atranorin (containing this compound) from acetate. Production is enhanced by NADH and oxygen. | arkat-usa.orgtsijournals.com |

| Pathway Alteration | Immobilized E. prunastri cells | Treatment with sodium azide (oxidase inhibitor) blocks the pathway, leading to the accumulation of the precursor methyl-3-orsellinate. | arkat-usa.org |

| Altered Culture Conditions | Mycobiont of Lecanora rupicola | Varying culture media can induce the production of this compound and other pathway intermediates that are not typically produced in standard cultures. | cambridge.org |

Metabolic engineering strategies aim to manipulate the biosynthetic pathways of lichen symbionts to increase the yield of desired compounds or to produce novel ones. One approach involves altering the culture conditions of the isolated fungal partner (mycobiont). For instance, culturing the mycobiont of Lecanora rupicola on different media has been shown to induce the production of a chemical profile that includes this compound, which is not typically observed under standard conditions. cambridge.org

Another strategy involves the use of specific enzyme inhibitors to deliberately block the biosynthetic pathway at a certain point, causing a precursor to accumulate. For example, when atranorin-producing immobilized cells of Evernia prunastri are treated with sodium azide, an inhibitor of metallo-oxidases, the oxidation of the precursor methyl-3-orsellinate is impeded. arkat-usa.org This effectively shuts down the production of this compound and atranorin, leading to the accumulation of the upstream intermediate, methyl-3-orsellinate. arkat-usa.org Such strategies provide a means to control metabolic flux and produce specific precursor molecules.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating haematommic acid from the intricate mixture of metabolites present in lichens. These techniques separate compounds based on their physical and chemical properties, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like this compound. When coupled with a UV-Vis Diode Array Detector (DAD), it allows for both separation and preliminary identification based on the compound's UV absorbance profile. The separation is typically achieved using a reversed-phase column, where this compound is eluted with a polar mobile phase.

The method's robustness allows for the quantification of this compound in various extracts. By comparing the retention time and UV spectrum of a peak in a sample chromatogram to that of a known standard, the compound can be identified and its concentration determined. The intensity of the UV signal is directly proportional to the concentration of the compound, enabling accurate quantitative analysis.

Typical HPLC-DAD Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with formic acid (A) and acetonitrile (B52724) or methanol (B129727) (B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | Scanned across 200-400 nm, with specific monitoring around 254 nm and 320 nm |

| Column Temperature | 25-30 °C |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at much higher pressures. This results in dramatically improved resolution, much faster analysis times, and increased sensitivity. For the analysis of this compound in complex lichen extracts, UHPLC can separate it from closely related structural isomers and other interfering compounds more effectively than HPLC, leading to more accurate quantification and a higher throughput of samples.

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally sensitive molecules like this compound without causing significant fragmentation. In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. When coupled with HPLC or UHPLC, ESI-MS allows for the determination of the molecular weight of compounds as they elute from the column. For this compound (molecular formula C₉H₈O₅, molecular weight 196.16 g/mol ), ESI-MS in negative ion mode typically detects the deprotonated molecule [M-H]⁻ at an m/z of approximately 195.03. nih.gov

Ultra-High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-MS)

For the highest level of confidence in identification, UHPLC is often coupled with high-resolution mass spectrometers like the Quadrupole-Orbitrap (Q-Orbitrap). This technology provides exceptionally accurate mass measurements, typically with an error of less than 5 parts per million (ppm). Such precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, a Q-Orbitrap instrument can measure the mass of the [M-H]⁻ ion with extreme accuracy, which can then be used to confirm its elemental composition as C₉H₇O₅⁻. This capability is crucial for distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in a complex sample.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the deprotonated this compound ion ([M-H]⁻ at m/z 195.03) is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Analysis of this pattern reveals how the molecule breaks apart, providing insights into its functional groups and their connectivity. Experimental data shows that the [M-H]⁻ ion of this compound fragments to produce several key product ions. nih.gov This fragmentation data is critical for confirming the identity of this compound in a sample and for distinguishing it from structural isomers.

Experimental MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Plausible Neutral Loss |

|---|---|---|---|

| 195.029 | 123.044106 | 100 | C₄H₄O₂ (Diketene) |

| 151.039322 | 74.16 | CO₂ (Carbon dioxide) | |

| 149.023743 | 13.11 | H₂O + CO₂ (Water + Carbon dioxide) | |

| 79.054161 | 12.27 | - | |

| 195.031448 | 77.26 | (Precursor Ion) |

Source: PubChem CID 6710680 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. Through various NMR experiments, it is possible to determine the precise connectivity of atoms and the three-dimensional structure of the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and their number. The ¹H NMR spectrum of this compound, isolated from the manglicolous lichen Ramalina leiodea, exhibits characteristic signals that correspond to its unique structure. The spectrum shows signals for an aromatic proton, a methyl group, an aldehyde proton, and hydroxyl groups.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. The data from the analysis of this compound in a solvent like DMSO-d₆ reveals the following key resonances:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -CH₃ | 2.54 | singlet |

| Ar-H | 6.42 | singlet |

| -CHO | 9.68 | singlet |

| Ar-OH | 10.59 | singlet |

| Ar-OH | 11.46 | singlet |

| -COOH | 13.75 | singlet |

Data sourced from a study on metabolites from Ramalina leiodea. semanticscholar.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of its carbon framework. The spectrum for this compound shows resonances for the methyl carbon, aromatic carbons (both protonated and quaternary), the carboxyl carbon, and the formyl (aldehyde) carbon.

The ¹³C NMR spectral data for this compound, as reported from the analysis of isolates from Ramalina leiodea, are summarized below:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-9 (-CH₃) | 17.10 |

| C-1 | 105.25 |

| C-3 / C-5 | 109.34 |

| C-6 | 155.22 |

| C-4 | 163.90 |

| C-2 | 167.04 |

| C-7 (-COOH) | 173.42 |

| C-8 (-CHO) | 191.73 |

Data sourced from a study on metabolites from Ramalina leiodea. semanticscholar.org

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. While specific 2D NMR spectra for this compound are not detailed in readily available literature, their application can be inferred from the known structure and standard NMR methodologies.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings. In this compound, which has only one aromatic proton, no COSY cross-peaks would be expected between aromatic protons. This lack of correlation would confirm the isolated nature of the single aromatic proton on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak between the aromatic proton signal (e.g., at 6.42 ppm) and its attached aromatic carbon (one of the signals at 109.34 ppm), the methyl protons (2.54 ppm) and the methyl carbon (17.10 ppm), and the aldehyde proton (9.68 ppm) with the aldehyde carbon (191.73 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This is a key experiment for connecting molecular fragments by showing correlations between protons and carbons over two or three bonds. For this compound, HMBC would be instrumental in placing the substituents on the aromatic ring. For example, the methyl protons (at 2.54 ppm) would show correlations to the adjacent quaternary carbons (C-1, C-6) and the protonated aromatic carbon (C-5). The aldehyde proton (at 9.68 ppm) would show correlations to the carbons C-2 and C-4, confirming its position. The aromatic proton (at 6.42 ppm) would show correlations to C-1, C-3, C-4, and the methyl carbon C-9, thus locking in the entire substitution pattern.

Spectrophotometric Assays (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for detecting the presence of chromophores, which are parts of a molecule that absorb light. The aromatic ring and carbonyl groups (aldehyde and carboxylic acid) in this compound act as chromophores.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol, shows characteristic absorption maxima (λmax). Studies on lichen metabolites have shown that this compound exhibits distinct absorption peaks that can aid in its identification during chromatographic analysis. cambridge.org For example, its ethyl ester derivative, ethyl haematommate, displays a λmax at 209.5 nm in methanol. semanticscholar.org The specific absorption pattern is a function of the conjugated system within the molecule and can be influenced by factors such as solvent and pH.

Integration of Computational Chemistry in Structural Elucidation

Computational chemistry provides theoretical insights that complement experimental data for structural elucidation. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts (¹H and ¹³C) for a proposed structure. These predicted spectra can then be compared with the experimental spectra to validate the proposed structure of this compound.

Furthermore, computational methods can help in assigning the most stable conformation of the molecule by calculating the energies of different spatial arrangements. For complex molecules, computational approaches are also used to simulate and predict other spectroscopic properties, such as UV-Vis and infrared spectra, providing an additional layer of verification for the experimentally determined structure. Although specific computational studies focused solely on this compound are not widely published, the application of these standard computational tools is a routine part of modern natural product characterization.

Mechanistic Investigations of Biological Activities Excluding Human Clinical Data

In Vitro Antitumor and Anticancer Activity Research

Haematommic acid, a phenolic compound found in certain lichens, has been the subject of investigation for its potential biological activities. Research has focused on its effects in non-clinical, in vitro settings, particularly concerning its antitumor and antimicrobial properties. These studies often utilize extracts from lichens where this compound is a major constituent.

Effects on Cancer Cell Lines (e.g., HeLa, HCT116, MDA-MB-231)

The cytotoxic potential of this compound has been evaluated through studies on extracts of the arctic lichen Anamylopsora pakistanica, in which it is a major identified compound. nih.gov Research demonstrated that both acetone (B3395972) and methanol (B129727) extracts of this lichen elicited a dose-dependent and time-dependent reduction in the viability of three human cancer cell lines: HeLa (cervical cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer). nih.govtandfonline.com

The inhibitory effects of these extracts highlight their potential as a source of biologically active compounds with antitumor properties. nih.gov The consistent cytotoxic activity across different cancer cell types underscores the compound's broad-spectrum potential in vitro. nih.govtandfonline.com

Table 1: In Vitro Cytotoxicity of Anamylopsora pakistanica Extracts (Containing this compound)

| Cell Line | Extract Type | Observed Effect | Citation |

|---|---|---|---|

| HeLa | Acetone, Methanol | Dose- and time-dependent decrease in cell viability | nih.gov, tandfonline.com |

| HCT116 | Acetone, Methanol | Dose- and time-dependent decrease in cell viability | nih.gov, tandfonline.com |

Induction of Cell Cycle Arrest (e.g., S phase arrest)

Cell cycle progression is a critical process in cell proliferation, and its disruption is a key mechanism for many anticancer agents. mdpi.comfrontiersin.org Extracts from the lichen Anamylopsora pakistanica, containing this compound, have been shown to interfere with this process. nih.govtandfonline.com Specifically, studies revealed that the lichen extract can induce cell cycle arrest in the S phase in HeLa cells when compared to untreated control cells. nih.govtandfonline.com The S phase is the period of DNA synthesis, and halting the cycle at this stage can prevent cancer cells from replicating. mdpi.com This finding suggests that the antitumor activity of the extract may be mediated, at least in part, through the disruption of DNA replication and cell division. nih.gov

Structure-Activity Relationship Studies (if explored for specific activities)

The biological activity of a chemical compound is intrinsically linked to its molecular structure. In the case of this compound, its chemical scaffold is considered important for its observed bioactivities. mdpi.com this compound possesses a unique 2,4-dihydroxy-6-pentylbenzoate structure, which has been associated with good antitumor activity. mdpi.com While detailed comparative structure-activity relationship (SAR) studies focusing specifically on this compound are limited, the presence of certain functional groups is known to play a role in the bioactivity of similar phenolic compounds. researchgate.net For instance, research on related compounds has suggested that lipophilic alkyl groups, such as the pentyl group in this compound, can be important for enhancing biological activities like enzyme inhibition. researchgate.net

Antimicrobial Activity Research

In addition to its antitumor potential, this compound has been investigated for its antimicrobial properties as a component of lichen extracts.

Antibacterial Efficacy (e.g., against Proteus mirabilis, Staphylococcus aureus, Bacillus cereus)

Extracts of the Himalayan lichen Placidium deosaiense, which contain this compound as a major chemical constituent, have demonstrated notable antibacterial effects. mdpi.com The research showed that these extracts were particularly effective against the Gram-negative bacterium Proteus mirabilis and the Gram-positive bacterium Bacillus cereus. mdpi.com

Specifically, the methanol extract of P. deosaiense exhibited a minimum inhibitory concentration (MIC) of 1.25 mg/mL against Proteus mirabilis ATCC 12453. mdpi.com The acetone extract was more effective against Bacillus cereus ATCC 11778, with a MIC and minimum bactericidal concentration (MBC) of 5 mg/mL. mdpi.com The activity against other tested bacteria, including Staphylococcus aureus, was reported to be weaker. mdpi.com

Table 2: Antibacterial Activity of Placidium deosaiense Extracts (Containing this compound)

| Bacterial Strain | Extract Type | MIC (mg/mL) | MBC (mg/mL) | Citation |

|---|---|---|---|---|

| Proteus mirabilis ATCC 12453 | Methanol | 1.25 | >10 | mdpi.com |

| Proteus mirabilis ATCC 12453 | Acetone | 2.5 | >10 | mdpi.com |

| Bacillus cereus ATCC 11778 | Acetone | 5 | 5 | mdpi.com |

| Bacillus cereus ATCC 11778 | Methanol | 10 | 10 | mdpi.com |

| Staphylococcus aureus ATCC 25923 | Acetone | >10 | >10 | mdpi.com |

Antibiofilm Properties and Mechanisms of Inhibition

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. mdpi.com The ability to inhibit biofilm formation is a significant area of antimicrobial research. frontiersin.org Extracts of P. deosaiense, containing this compound, have been evaluated for their antibiofilm capabilities. mdpi.com

Antioxidant Activity Research

The antioxidant potential of this compound has been investigated through various assays, highlighting its capacity to scavenge free radicals and mitigate oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, Reducing Power Assay)

This compound has demonstrated notable free radical scavenging activity in several studies. In research involving extracts from the lichen Placidium deosaiense, where this compound was a major identified compound, the extracts showed effective scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. researchgate.netmdpi.com The antioxidant activity is often evaluated by the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. agrojournal.orgresearchgate.net

The reducing power assay is another method used to evaluate the antioxidant capacity of compounds, based on their ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. mdpi.com Extracts containing this compound have shown positive results in such assays, indicating their potential to act as antioxidants. researchgate.netmdpi.com

A study on the lichen Roccella montagnei also reported the isolation of this compound and its potent inhibitory profile against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals. researcher.life

Table 1: Antioxidant Activity of Lichen Extracts Containing this compound

| Lichen Species | Assay | Activity | Reference |

|---|---|---|---|

| Placidium deosaiense | DPPH scavenging | Effective | researchgate.netmdpi.com |

| Placidium deosaiense | Reducing power | Effective | researchgate.netmdpi.com |

Role in Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net Antioxidants play a crucial role in mitigating this stress. researchgate.netfrontiersin.org Research has shown that this compound can protect human umbilical vein endothelial cells (HUVECs) from oxidative stress. researchgate.net In one study, this compound demonstrated a significant enhancement of cell viability (56.2%) in HUVECs subjected to oxidative stress. researchgate.net This protective effect is attributed to its ability to scavenge free radicals and reduce the levels of internal reactive oxygen species. researchgate.net

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit certain enzymes, including those involved in neurodegenerative diseases and pigmentation.

Effects on Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. ajol.infonih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com

Extracts of the Antarctic lichen Himantormia lugubris, which contains this compound, have shown good inhibitory activity against both AChE and BChE. nih.gov The alcoholic extract of this lichen exhibited an IC₅₀ value of 12.38 ± 0.09 µg/mL for AChE and 31.54 ± 0.20 µg/mL for BChE. nih.gov While the study highlighted the activity of the whole extract and other compounds like atranol, it points to the potential of its constituents, including this compound, as cholinesterase inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Himantormia lugubris Extract (containing this compound)

| Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 12.38 ± 0.09 | nih.gov |

Modulation of Tyrosinase Activity

Tyrosinase is a key enzyme in the synthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. scbt.cominternationalscholarsjournals.com Inhibitors of tyrosinase are of interest for treating pigmentation disorders and for cosmetic applications. nih.govmdpi.com

The same alcoholic extract from Himantormia lugubris that showed cholinesterase inhibition also demonstrated activity against tyrosinase, with an IC₅₀ value of 22.32 ± 0.21 µg/mL. nih.gov This suggests that compounds within the extract, such as this compound, may contribute to the modulation of tyrosinase activity. nih.gov

Interactions with Beta-Glycoside Enzymes

This compound has been identified as a potential inhibitor of chitinase (B1577495), a type of β-glycoside hydrolase enzyme essential for the integrity of fungal cell walls. acs.orgnih.gov Chitinases function by cleaving chitin (B13524), a major polysaccharide component of the fungal cell wall, and are critical for processes such as cell division, morphogenesis, and nutrition. acs.orgnih.gov

A Quantitative Structure-Activity Relationship (QSAR) study utilizing molecular topology predicted that this compound could act as a natural fungicide through the inhibition of chitin formation. acs.orgcsic.es While direct experimental validation of this compound's inhibitory activity on chitinase is not yet documented in the available literature, the computational model suggests it as a promising candidate. The study noted that 2,4-dihydroxy-6-methylbenzoic acid, a molecule with an 82% similarity to this compound, has reported antifungal and antibacterial properties, lending support to the prediction. nih.govcsic.esresearchgate.net

Other lichen-derived metabolites have demonstrated inhibitory effects on different glycosidase enzymes. For instance, salazinic acid and sekikaic acid show competitive inhibition against α-glucosidase, while usnic acid acts as a noncompetitive inhibitor of the same enzyme. nih.govdergipark.org.tr These findings in related lichen compounds highlight the potential for this class of molecules to interact with and modulate the activity of glycoside hydrolases.

Molecular Docking and Interaction Prediction

The prediction of this compound as a potential chitinase inhibitor was derived from a quantitative structure-activity relationship (QSAR) strategy based on molecular topology, rather than a direct molecular docking simulation. acs.orgcsic.es This computational approach uses topological descriptors, which are numerical values that describe the structure of a molecule, to build predictive models.

The study developed two key discriminant function models using Linear Discriminant Analysis (LDA):

DF1: To predict general fungicidal activity.

DF2: To specifically predict the inhibitory activity against chitin formation. acs.org

This compound was selected as a potential candidate from a virtual screening of a natural product database based on its performance within these models. acs.orgnih.gov A molecule was considered a potential active candidate if its calculated discriminant function values fell within a specific range, indicating a high probability of having the desired biological activity. acs.orgcsic.es The models were validated internally and externally, showing accuracy and specificity levels above 80%. acs.orgnih.govcsic.es

Below are the statistical parameters for the discriminant function (DF2) model that predicted chitin inhibitory activity.

| Statistic | Value | Description |

| Wilks’ λ | 0.283 | Indicates the discriminating power of the model. |

| χ² | 149.26 | Chi-squared value. |

| df | 6 | Degrees of freedom. |

| p-level | < 0.0001 | The statistical significance of the model. |

Data sourced from a Molecular Topology QSAR study. acs.org

The virtual screening identified 16 potential natural fungicides that inhibit chitin formation from the database, with this compound being one of the top three candidates selected. acs.orgnih.govcsic.esresearchgate.net

| Selected Natural Product Candidates |

| 1-Methylxanthine |

| This compound |

| Antheraxanthin |

Data sourced from a Molecular Topology QSAR study. nih.govresearchgate.net

Proposed Molecular Targets and Cellular Mechanisms (excluding therapeutic implications)

Based on computational predictions, the primary proposed molecular target for this compound is the enzyme chitinase or enzymes involved in the chitin synthesis pathway in fungi. acs.orgnih.govcsic.es Chitin is a fundamental structural polysaccharide in fungal cell walls, absent in plants, making it a selective target. acs.orgnih.gov

The proposed cellular mechanism involves the disruption of fungal cell wall integrity. acs.orgnih.gov By inhibiting chitinase or chitin synthase, this compound could interfere with critical cellular processes in fungi, including:

Cell wall remodeling: Fungal chitinases are essential for maintaining cell wall plasticity during growth. acs.orgnih.gov

Cell division and replication: Inhibition of these enzymes would disrupt the formation of new cell walls, halting fungal proliferation. acs.orgnih.govcsic.es

Another distinct molecular mechanism for this compound has been suggested by research on amyloid fibrils. A patent demonstrated that this compound can disrupt pre-formed human β2-microglobulin fibrils in vitro. google.com Electron microscopy revealed that incubation with this compound led to the unwinding and dissolution of these amyloid structures. google.com This suggests a potential interaction with amyloidogenic proteins, interfering with fibril stability. The precise molecular target within the fibril structure and the specific interactions leading to its dissolution are subjects for further investigation.

Additionally, this compound is a precursor in the biosynthesis of the lichen depside atranorin (B1665829). researchgate.net This process involves the enzyme haematommoyl alcohol dehydrogenase, which oxidizes haematommoyl alcohol to form this compound within the fungal partner of the lichen. researchgate.net

Ecological and Physiological Roles in Lichen Biology

Contribution to Lichenic Chemical Ecology

Haematommic acid is a significant component of the chemical arsenal (B13267) of many lichens, contributing to their ecological success. It has been identified as a major or minor chemical constituent in various lichen species, highlighting its relevance in lichen chemotaxonomy, the classification of lichens based on their chemical profiles. researchgate.netnih.govresearchgate.net For instance, it is found in species from genera such as Anamylopsora, Hypogymnia, Placidium, and Ramalina. nih.govresearchgate.netresearchgate.netnih.gov

The ecological role of this compound also extends to being a precursor for other significant lichen substances. It is one of the two precursors, along with methyl β-orcinol carboxylate, that form atranorin (B1665829) through esterification. muni.cz Atranorin is a widely distributed cortical substance in lichens known for its strong antifungal properties and its ability to screen harmful UV radiation. muni.cz Therefore, the biosynthesis of this compound is a key step in producing other protective compounds essential for the lichen's defense and survival in its environment.

Table 1: Selected Lichen Species Containing this compound

| Genus | Species | Reference(s) |

|---|---|---|

| Anamylopsora | A. pakistanica | nih.gov |

| Hypogymnia | H. physodes | researchgate.net |

| Placidium | P. deosaiense | nih.govresearchgate.net |

| Ramalina | R. leiodea | semanticscholar.org |

| Umbilicaria | U. crustulosa | mdpi.com |

| Usnea | U. diplotypus, U. florida | researchgate.net |

Role as a Secondary Metabolite in Lichen Symbiosis

Lichens are known for producing a vast array of unique secondary metabolites, often referred to as "lichen substances," which are a direct result of their symbiotic nature. researchgate.netmeddocsonline.org this compound is a classic example of such a compound, synthesized by the fungal partner (mycobiont). meddocsonline.orgencyclopedie-environnement.org These substances are typically not produced by the fungus when it is cultured alone, indicating that the symbiotic interaction is essential for their biosynthesis. encyclopedie-environnement.org

Responses to Environmental Stimuli and Stress

Lichen secondary metabolites are crucial for surviving in harsh environments, which can include extreme temperatures, high levels of ultraviolet (UV) radiation, and cycles of desiccation and rehydration. meddocsonline.orgencyclopedie-environnement.orgmdpi.com Phenolic compounds like this compound are believed to play a protective role against these abiotic stressors. encyclopedie-environnement.org

While specific research detailing the response of this compound to stimuli like light or rehydration is limited, the general function of lichen phenolics is well-established. They act as light-screening agents, particularly against damaging UV-B radiation, and possess antioxidant properties that help mitigate oxidative stress caused by environmental factors. muni.cznih.gov The production of these compounds is an adaptive strategy that allows lichens to colonize exposed habitats where other organisms might not survive. meddocsonline.orgmdpi.com

Contribution to Overall Bioactivity of Lichen Extracts within Ecosystems

Research on extracts from lichens such as Ramalina leiodea and Placidium deosaiense has demonstrated that this compound, often in conjunction with other metabolites, is responsible for a significant portion of their biological effects. nih.govsemanticscholar.org For example, studies have shown its ability to scavenge free radicals and inhibit protein denaturation, an indicator of anti-inflammatory action. semanticscholar.org Furthermore, this compound has been shown to exhibit specificity against certain cancer cell lines while having low toxicity against normal cells, indicating its potential ecological role in deterring predation or pathogenic infection through cytotoxic effects. nih.govsemanticscholar.org The presence of this compound in lichen extracts enhances their ability to interact with and influence other organisms in their immediate environment. nih.govmeddocsonline.org

Table 2: Reported Bioactivities of this compound

| Lichen Source | Bioactivity | Finding | Reference(s) |

|---|---|---|---|

| Ramalina leiodea | Antioxidant | Inhibited 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) free radical with an IC₅₀ of 40.0 µg/ml. | semanticscholar.org |

| Ramalina leiodea | Anti-inflammatory | Caused protein denaturation with an IC₅₀ of 435 µg/ml. | semanticscholar.org |

| Ramalina leiodea | Anticancer | Exhibited a significant degree of specificity against cervical, head and neck, and lung cancer cells. | semanticscholar.org |

| Anamylopsora pakistanica | Antitumor | Demonstrated good antitumor activity. | nih.gov |

| Placidium deosaiense | General Bioactivity | Identified as one of the major bioactive compounds contributing to the overall activity of the lichen extract. | nih.govresearchgate.net |

Future Directions in Haematommic Acid Research

Advancements in Biosynthetic Pathway Elucidation

The biosynthesis of haematommic acid, like many lichen secondary metabolites, is a complex process. It is understood to be derived from the acetyl-polymalonyl pathway. However, the specific enzymes and regulatory mechanisms involved are not yet fully understood. Future research will likely focus on a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to unravel the complete biosynthetic pathway. nih.gov

Genome mining and comparative genomics of lichen-forming fungi will be instrumental in identifying the polyketide synthase (PKS) genes responsible for the synthesis of the core phenolic structure. frontiersin.org Techniques such as gene knockout studies and heterologous expression of candidate genes in model organisms like Aspergillus nidulans or Saccharomyces cerevisiae can confirm the function of these enzymes. mdpi.comnih.gov This approach has been successful in elucidating the biosynthetic pathways of other complex natural products. researchgate.net

Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes is crucial. This includes identifying transcription factors and signaling molecules that respond to environmental cues, thereby modulating the production of this compound. plos.orgmdpi.com A deeper understanding of the biosynthetic pathway will not only satisfy scientific curiosity but also pave the way for biotechnological production of this compound and related compounds through metabolic engineering. nih.gov

Novel Biological Activity Discovery and Mechanistic Studies

This compound has already been reported to possess several biological activities, including antioxidant, antimicrobial, and antitumor properties. nih.govmdpi.comresearchgate.netijpsonline.com However, the full spectrum of its bioactivity remains to be explored. High-throughput screening platforms can be employed to test this compound against a wide range of biological targets. nih.gov

Future research should focus on discovering novel biological activities. For instance, its potential as an anti-inflammatory, antiviral, or neuroprotective agent warrants investigation. researchgate.netwhiterose.ac.uk Recent studies have highlighted the potential of lichen-derived compounds in areas like neurodegenerative disease therapy and cosmeceuticals. nih.gov

Beyond simply identifying new activities, it is crucial to delve into the underlying molecular mechanisms. For example, when investigating its antioxidant activity, studies should aim to elucidate how this compound interacts with cellular redox systems and signaling pathways. mdpi.commdpi.com Similarly, for its antimicrobial effects, research should focus on its specific molecular targets within microbial cells, such as enzymes or cell membrane components. mdpi.comfrontiersin.org Mechanistic studies will provide a rational basis for the potential therapeutic applications of this compound.

Development of Advanced Analytical Platforms for Comprehensive Profiling

The accurate and comprehensive analysis of this compound and its related metabolites in lichen extracts is essential for all areas of research. While techniques like High-Performance Liquid Chromatography (HPLC) are commonly used, there is a need for more advanced and sensitive analytical platforms. mdpi.compreprints.org

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap MS, offers significant advantages in terms of speed, resolution, and sensitivity. mdpi.comresearchgate.net This technology allows for detailed metabolomic fingerprinting of lichen extracts, enabling the identification of not only this compound but also a wide array of other related compounds. mdpi.comnih.gov

The development of open-access spectral libraries and databases for lichen metabolites is another important future direction. ebi.ac.uknih.gov Such resources, like the Lichen DataBase (LDB), will greatly facilitate the identification of known and novel compounds in complex mixtures, streamlining the process of dereplication and new compound discovery. ebi.ac.uknih.gov Furthermore, in situ analysis techniques could provide valuable information about the localization of this compound within the lichen thallus. researchgate.net

Exploration of Ecological Functions and Roles in Environmental Adaptation

In their natural habitat, lichens are exposed to various environmental stresses, including UV radiation, extreme temperatures, and desiccation. core.ac.uk Secondary metabolites like this compound are believed to play a crucial role in the ability of lichens to survive in these harsh conditions. researchgate.net

Future research should aim to elucidate the specific ecological functions of this compound. For instance, its role in photoprotection, by absorbing harmful UV radiation, needs to be quantified. nih.gov Its antioxidant properties likely contribute to mitigating oxidative stress induced by environmental factors. nih.gov

Investigating the allelopathic properties of this compound, i.e., its ability to inhibit the growth of competing organisms, is another promising avenue. Furthermore, its potential role as a deterrent against herbivores could be explored. mdpi.com Understanding the ecological roles of this compound will not only provide insights into the fascinating biology of lichens but also inform us about how these organisms adapt to changing environmental conditions. frontiersin.orgfrontiersin.org

Q & A

Q. What are the standard methods for isolating Haematommic acid from lichen sources, and how can purity be ensured?

this compound is typically isolated via acetone extraction of lichen thalli, followed by chromatographic purification. For example, Ramalina leiodea extracts were subjected to column chromatography and HPLC using a methanol–water–phosphoric acid (75:25:0.9) mobile phase for purification . Purity is confirmed via retention time consistency (e.g., 6.13 ± 0.01 min in reversed-phase HPLC) and UV spectral matching (λmax at 202, 236, 258, 280, and 344 nm) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Key techniques include:

- HPLC-DAD : Retention time alignment and UV spectra comparison with standards .

- NMR : ¹H and ¹³C NMR data (e.g., signals at δ 7.17 ppm for aromatic protons and δ 176.98 ppm for carboxyl carbons) .

- Mass spectrometry : ESI-MS ([M+H⁺] at m/z 223.21) and fragmentation patterns . Cross-referencing with biosynthetically related β-orcinol depsides (e.g., cryptothamnolic acid) is advised .

Q. What lichen species are primary sources of this compound, and how does its abundance vary?

this compound is found in Ramalina leiodea, Usnea diplotypus, and Pertusaria moreliensis . Relative abundance varies: 0.49 ± 0.01% in Umbilicaria crustulosa (UCM sample) vs. undetectable levels in other extracts, suggesting species- and extraction-dependent yields .

Advanced Research Questions

Q. How does this compound contribute to lichen biosynthetic pathways, particularly in derivative formation?

this compound serves as a precursor for atranorin biosynthesis via esterification with methyl β-orcinol carboxylate . Its phenolic structure also suggests potential roles in oxidative stress defense, as lichens upregulate phenolic acids under UV exposure . Comparative metabolomics (e.g., tracking this compound vs. usnic acid levels under stress) could clarify its biosynthetic regulation.

Q. What experimental strategies address contradictions in this compound’s bioactivity across studies?

Discrepancies in antioxidant or antiproliferative activity (e.g., DPPH radical scavenging in R. leiodea vs. downregulation in rat liver metabolomics ) may stem from:

Q. What challenges arise in quantifying this compound via HPLC, and how can they be mitigated?

Key challenges include:

- Co-elution : Overlapping peaks with structurally similar depsides (e.g., ethyl haematommate). Use tandem MS or orthogonal columns to resolve .

- UV interference : Multi-wavelength detection (254 nm for general screening; 280 nm for specificity) improves accuracy .

- Batch variability : Standardize extraction solvents (e.g., 80% methanol for phenolic stability) and include internal standards (e.g., methyl lecanorate) .

Q. How can researchers validate the antioxidant mechanisms of this compound beyond DPPH assays?

Combine multiple assays:

Q. What analytical precautions are required when handling this compound isomers?

Isomers (e.g., this compound isomer C₉H₇O₅) may co-elute in HPLC. Strategies include:

- High-resolution MS : Differentiate via exact mass (e.g., m/z 195.0293 vs. 195.0294) .

- Chiral chromatography : Use amylose-based columns for enantiomer separation.

- NMR coupling : Analyze splitting patterns in aromatic regions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.